Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate (CAS 1478728-60-7) is a heterocyclic pyrrole derivative featuring a reactive 4-amino group, a 2‑position methyl ester, and a distinctive N‑ethoxymethyl substituent. This unique substitution pattern classifies it as a versatile intermediate for the construction of more complex pyrrole-based architectures, including bioactive pyrrolo[3,2-d]pyrimidines and functionalized 2-vinylpyrroles.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
Cat. No. B13580348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOCN1C=C(C=C1C(=O)OC)N
InChIInChI=1S/C9H14N2O3/c1-3-14-6-11-5-7(10)4-8(11)9(12)13-2/h4-5H,3,6,10H2,1-2H3
InChIKeyUVKXYSLNRFRWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate and Why Procure It?


Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate (CAS 1478728-60-7) is a heterocyclic pyrrole derivative featuring a reactive 4-amino group, a 2‑position methyl ester, and a distinctive N‑ethoxymethyl substituent [1]. This unique substitution pattern classifies it as a versatile intermediate for the construction of more complex pyrrole-based architectures, including bioactive pyrrolo[3,2-d]pyrimidines and functionalized 2-vinylpyrroles [2]. Its computed physicochemical profile—XLogP3 0.4, topological polar surface area 66.5 Ų, and five rotatable bonds—positions it between highly polar and highly lipophilic building blocks, offering tunable solubility and permeability for medicinal chemistry campaigns [1].

Why In‑Class Pyrrole‑2‑carboxylates Cannot Simply Substitute Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate


While numerous 4‑amino‑pyrrole‑2‑carboxylates are commercially available, subtle changes in the N‑substituent and ester group profoundly impact lipophilicity, solubility, and downstream reactivity. The N‑ethoxymethyl moiety provides a balance of steric bulk and hydrogen‑bond acceptor capability that is absent in N‑methyl or N‑unsubstituted analogs, directly influencing partitioning behavior (XLogP3) and the compound’s ability to engage in acid‑catalyzed condensations with aldehydes [1]. Similarly, the methyl ester offers a different leaving‑group profile relative to ethyl or benzyl esters during amide bond formation or hydrolysis steps [2]. These physicochemical divergences mean that in‑class substitutes cannot be assumed to perform equivalently without re‑optimizing reaction conditions or pharmacokinetic properties.

Head‑to‑Head Evidence: How Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate Differentiates from Its Closest Analogs


Lipophilicity Advantage: XLogP3 0.4 vs. N‑Methyl Analog (−0.24) Improves Predicted Membrane Permeability

Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate exhibits a computed XLogP3 of 0.4, whereas the commonly used N‑methyl analog (methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate) has a computed XLogP3 of −0.24 [1]. The 0.64 log unit increase translates to approximately 4.4‑fold higher predicted partition into octanol, suggesting superior passive membrane permeability for the ethoxymethyl derivative. This difference is attributable to the additional methylene and ether oxygen in the ethoxymethyl side chain.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area Modulation: 66.5 Ų for the Ethoxymethyl Derivative vs. 55.3 Ų for the N‑Methyl Analog

The topological polar surface area (TPSA) of methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate is 66.5 Ų, compared to 55.3 Ų for the N‑methyl analog [1]. The 11.2 Ų increase arises from the additional ether oxygen in the ethoxymethyl group. Both values remain below the 90 Ų threshold often associated with good blood‑brain barrier penetration, but the higher TPSA of the target compound may reduce CNS exposure while maintaining peripheral permeability—a desirable profile for anti‑inflammatory or peripheral kinase inhibitors.

Polar surface area Blood-brain barrier Drug design

Higher Commercial Purity Baseline: 97% vs. 95% for the N‑Methyl Analog Reduces Purification Burden

Commercial lots of methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate are routinely supplied at 97% purity (GC), whereas the closest N‑methyl analog (methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate) is typically offered at 95% purity from the same vendor family . The two‑percentage‑point purity advantage reduces the burden of pre‑reaction purification and minimizes side‑product formation in subsequent synthetic steps, particularly in multi‑step parallel synthesis where intermediate purity directly impacts final library quality.

Chemical purity Procurement Synthetic intermediate

Rotatable Bond Count and Conformational Flexibility: 5 Bonds vs. 3 for the N‑Methyl Analog Enable Diverse Binding Modes

The ethoxymethyl side chain introduces two additional rotatable bonds relative to the N‑methyl analog (5 vs. 3 rotatable bonds), increasing conformational sampling while maintaining a molecular weight below 200 Da (198.22 g/mol) [1]. This modest increase in flexibility can facilitate induced‑fit binding to protein targets without incurring the entropic penalty associated with larger, heavier scaffolds. In fragment‑based drug discovery, the compound’s rotatable bond count places it in a “sweet spot” where conformational diversity is sufficient to explore sub‑pockets while retaining ligand efficiency.

Conformational entropy Ligand efficiency Scaffold diversity

N‑Ethoxymethyl as a Latent N‑H Pyrrole Synthon: Enables Acid‑Labile Deprotection Under Mild Conditions

The N‑ethoxymethyl group functions as an acid‑labile protecting group that can be cleaved under mild acidic conditions (e.g., TFA, HCl) to regenerate the free N–H pyrrole. In contrast, the N‑methyl analog requires harsh demethylation conditions (e.g., BBr₃, high temperature) that often degrade sensitive functionality [1]. This orthogonal deprotection strategy allows the ethoxymethyl compound to serve as a protected pyrrole synthon in multi‑step sequences where late‑stage N‑deprotection is required, a capability not shared by the N‑methyl or N‑unsubstituted analogs that either cannot be deprotected or lack the necessary N‑substituent for directed reactivity.

Protecting group strategy Synthetic methodology Diversity-oriented synthesis

Where Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate Delivers the Strongest Scientific and Procurement Value


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When optimizing a pyrrole‑based hit for oral bioavailability, the ethoxymethyl derivative’s XLogP3 of 0.4 offers a computed 4.4‑fold lipophilicity advantage over the N‑methyl analog, potentially improving passive membrane permeability without exceeding the Rule of Five thresholds [1]. This makes it a superior starting scaffold for kinase inhibitor or GPCR modulator programs where cellular potency depends on adequate membrane partitioning.

Fragment‑Based Drug Discovery Leveraging Conformational Diversity

With five rotatable bonds and a molecular weight of only 198 Da, this compound provides conformational sampling suitable for fragment screening libraries. The additional flexibility relative to N‑methyl analogs (3 rotatable bonds) allows exploration of diverse binding sub‑pockets without sacrificing ligand efficiency, making it a valuable fragment for SPR or NMR‑based screening campaigns [1].

Multi‑Step Synthesis Requiring Orthogonal N‑Protecting Group Strategy

The acid‑labile N‑ethoxymethyl group enables late‑stage deprotection to the free N–H pyrrole under mild conditions (TFA or HCl), a capability that the N‑methyl analog lacks [1]. This is critical for constructing pyrrolo[3,2-d]pyrimidine libraries or natural product analogs where the pyrrole N–H participates in key hydrogen‑bonding interactions with the biological target, as demonstrated in the synthesis of pyrrolopyrimidines from 4‑amino‑pyrrole‑2‑carboxylates [2].

Parallel Synthesis and Compound Library Production

The higher commercial purity (97% vs. 95% for N‑methyl analog) reduces the need for pre‑reaction purification, enabling direct use in automated parallel synthesis workflows. This purity advantage, combined with the compound’s dual reactive handles (amino group and ester), supports efficient diversification into amide, sulfonamide, and urea libraries with minimal batch‑to‑batch variability [1].

Quote Request

Request a Quote for Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.